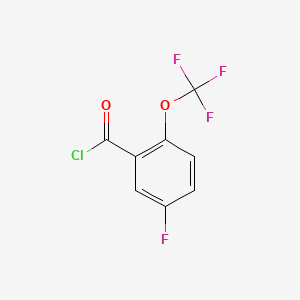

5-Fluoro-2-(trifluoromethoxy)benzoyl chloride

Description

Properties

IUPAC Name |

5-fluoro-2-(trifluoromethoxy)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF4O2/c9-7(14)5-3-4(10)1-2-6(5)15-8(11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZRULKQBGZXHPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)Cl)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What are the properties of 5-Fluoro-2-(trifluoromethoxy)benzoyl chloride?

[1]

Executive Summary & Strategic Utility

5-Fluoro-2-(trifluoromethoxy)benzoyl chloride (CAS: 1092460-84-8 ) is a specialized fluorinated building block used extensively in the synthesis of high-value pharmaceuticals and agrochemicals. It belongs to the class of benzoyl chlorides, serving as a critical electrophile for introducing the 5-fluoro-2-(trifluoromethoxy)phenyl moiety into target scaffolds.

The strategic value of this compound lies in its substitution pattern:

-

Trifluoromethoxy Group (-OCF₃) at C2: Enhances lipophilicity and metabolic stability, acting as a bioisostere for chlorine or methyl groups but with unique electronic properties (strong electron-withdrawing induction,

). -

Fluorine Atom (-F) at C5: Blocks metabolic oxidation (e.g., by Cytochrome P450) at a typically reactive ring position, extending the half-life of the final drug candidate.

-

Acyl Chloride (-COCl): A highly reactive handle for forming amides, esters, and ketones via nucleophilic acyl substitution.[1]

Physicochemical Profile

The following data characterizes the compound's identity and physical behavior. Due to its moisture sensitivity, all quantitative values refer to the pure substance under inert atmosphere.

| Property | Specification |

| Chemical Name | 5-Fluoro-2-(trifluoromethoxy)benzoyl chloride |

| CAS Registry Number | 1092460-84-8 |

| Molecular Formula | C₈H₃ClF₄O₂ |

| Molecular Weight | 242.56 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~85°C at 1.5 mmHg (Predicted/Analogous) |

| Density | ~1.48 g/mL (Predicted) |

| Solubility | Soluble in DCM, THF, Toluene; Hydrolyzes in Water |

| Stability | Moisture Sensitive; Store under Nitrogen/Argon at 2-8°C |

Note on Identification: The compound is derived from its parent acid, 5-Fluoro-2-(trifluoromethoxy)benzoic acid (CAS: 1092460-83-7).[2][3]

Synthetic Methodology

The synthesis of 5-Fluoro-2-(trifluoromethoxy)benzoyl chloride is typically achieved via the activation of the corresponding benzoic acid. Below is a standard, self-validating protocol suitable for laboratory scale (1–10g).

Protocol: Chlorination via Thionyl Chloride

Objective: Convert 5-Fluoro-2-(trifluoromethoxy)benzoic acid to the acid chloride.

Reagents:

-

Precursor: 5-Fluoro-2-(trifluoromethoxy)benzoic acid (1.0 equiv)

-

Reagent: Thionyl Chloride (SOCl₂) (3.0 equiv)

-

Catalyst: DMF (Dimethylformamide) (1-2 drops)

-

Solvent: Toluene (anhydrous) or Neat

Step-by-Step Workflow:

-

Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂ or N₂ line).

-

Charging: Add the benzoic acid precursor to the flask. If using solvent, add anhydrous Toluene (5 mL per gram of acid).

-

Activation: Add Thionyl Chloride dropwise. Add catalytic DMF (essential for forming the reactive Vilsmeier-Haack intermediate).

-

Reaction: Heat the mixture to reflux (75–80°C) for 2–4 hours.

-

Validation: Monitor gas evolution (HCl/SO₂). Reaction is complete when gas evolution ceases and the solution becomes clear.

-

-

Workup: Remove excess SOCl₂ and solvent under reduced pressure (Rotary evaporator).

-

Purification: The residue is usually pure enough for subsequent steps. For high purity, perform vacuum distillation.

Reaction Pathway Visualization

The following diagram illustrates the conversion logic and downstream utility.

Caption: Conversion of the benzoic acid precursor to the acyl chloride and subsequent amide coupling.

Reactivity & Applications in Drug Design

This compound is not merely a reagent; it is a pharmacophore installer . The specific arrangement of fluorine and trifluoromethoxy groups imparts distinct biological properties.

Nucleophilic Acyl Substitution

The primary reactivity mode is the attack of nucleophiles (amines, alcohols, thiols) on the carbonyl carbon.

-

Mechanism: Addition-Elimination.

-

Rate: Enhanced by the electron-withdrawing effect of the -OCF₃ group at the ortho position and -F at the meta position (relative to carbonyl), making the carbonyl carbon highly electrophilic.

The "Fluorine Effect" in Medicinal Chemistry

Researchers utilize this building block to modulate:

-

Lipophilicity (LogP): The -OCF₃ group is highly lipophilic (Hansch π value ≈ 1.04), improving membrane permeability.

-

Conformation: The steric bulk of the ortho-OCF₃ group forces the carbonyl group out of planarity with the benzene ring, locking the molecule into a specific conformation that may favor receptor binding.

-

Metabolic Blocking: The C5-Fluorine prevents aromatic hydroxylation, a common clearance pathway.

Application Workflow

Caption: Divergent synthetic utility in pharmaceutical and agrochemical development.

Handling, Stability, and Safety

Critical Warning: This compound is corrosive and lachrymatory.

Hydrolysis Risk

The compound reacts violently with water to release hydrochloric acid (HCl) and revert to the parent benzoic acid.

Storage Protocol

-

Atmosphere: Store under dry Nitrogen or Argon.

-

Temperature: 2°C to 8°C (Refrigerated).

-

Container: Tightly sealed glass with Teflon-lined caps. Parafilm is recommended for secondary sealing.

Emergency Measures

-

Skin Contact: Wash immediately with polyethylene glycol 400 (if available) or copious water.

-

Inhalation: Move to fresh air; potential for pulmonary edema due to HCl generation.

References

-

Fisher Scientific. (2025). 5-fluoro-2-(trifluoromethoxy)benzoyl chloride CAS 1092460-84-8 Product Page. Retrieved from

-

Aromsyn Co., Ltd. (2025). 5-Fluoro-2-(trifluoromethoxy)benzoic acid (Precursor) Technical Data. Retrieved from [4]

-

PubChem. (2025). Benzoyl Chloride Derivatives and Reactivity Profile. National Library of Medicine. Retrieved from

-

SynQuest Laboratories. (2025). Fluorinated Building Blocks: 5-Fluoro-2-(trifluoromethoxy)benzoic acid. Retrieved from

Sources

- 1. Buy 4-(Trifluoromethylsulfonyl)benzoyl chloride | 650-90-8 [smolecule.com]

- 2. 886497-30-9,3-Chloro-5-fluoro-4-methoxybenzonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. CAS 1092460-83-7 | 2621-3-2N | MDL MFCD11519333 | 5-Fluoro-2-(trifluoromethoxy)benzoic acid | SynQuest Laboratories [synquestlabs.com]

- 4. 1092460-83-7 | 5-Fluoro-2-(trifluoromethoxy)benzoic acid - Aromsyn Co.,Ltd. [aromsyn.com]

5-Fluoro-2-(trifluoromethoxy)benzoyl chloride chemical structure and properties

This technical guide provides an in-depth analysis of 5-Fluoro-2-(trifluoromethoxy)benzoyl chloride , a specialized fluorinated building block used in high-value medicinal chemistry and agrochemical synthesis.

Optimization of Fluorinated Scaffolds in Drug Discovery

Executive Summary

In the optimization of lead compounds, the strategic incorporation of fluorine is a proven method to modulate pKa, lipophilicity (

This guide details the structural properties, synthetic utility, and handling protocols for this compound, designed for researchers requiring precise control over the electronic and steric environment of their target molecules.

Chemical Identity & Structural Analysis[1][2][3][4]

The compound is a di-substituted benzoyl chloride. Its reactivity is governed by the interplay between the highly electrophilic acyl chloride moiety and the electron-withdrawing nature of the substituents.

| Property | Data |

| Chemical Name | 5-Fluoro-2-(trifluoromethoxy)benzoyl chloride |

| CAS Number | 1092460-84-8 |

| Molecular Formula | |

| Molecular Weight | 242.56 g/mol |

| Precursor Acid CAS | 1092460-83-7 (5-Fluoro-2-(trifluoromethoxy)benzoic acid) |

| Physical State | Liquid or low-melting solid (dependent on purity) |

| Solubility | Soluble in DCM, THF, Toluene; Hydrolyzes in water |

2.1 Electronic & Steric Profile

The 2-trifluoromethoxy (

-

Electronic Effect: The

group is strongly electron-withdrawing by induction ( -

Conformational Bias: The bulky

group at the ortho position forces the carbonyl group out of coplanarity with the benzene ring. This "ortho-effect" reduces resonance stabilization from the ring, further enhancing the reactivity of the acyl chloride. -

Lipophilicity: The

group imparts significant lipophilicity (Hansch

Synthesis & Manufacturing

While often purchased, in-situ preparation from the parent acid is preferred in high-precision campaigns to ensure anhydrous conditions.

3.1 Validated Synthesis Protocol

Objective: Conversion of 5-Fluoro-2-(trifluoromethoxy)benzoic acid to the acid chloride.

Reagents:

-

Substrate: 5-Fluoro-2-(trifluoromethoxy)benzoic acid (1.0 eq)

-

Reagent: Oxalyl Chloride (1.2 eq) or Thionyl Chloride (

) (2.0 eq) -

Catalyst: DMF (Dimethylformamide) (0.05 eq)

-

Solvent: Anhydrous Dichloromethane (DCM) or Toluene

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck round bottom flask and purge with

. -

Dissolution: Dissolve the benzoic acid derivative in anhydrous DCM (0.5 M concentration).

-

Activation: Add catalytic DMF (critical for forming the Vilsmeier-Haack intermediate).

-

Chlorination:

-

Option A (Milder): Add Oxalyl Chloride dropwise at 0°C. Gas evolution (

, -

Option B (Robust): Add Thionyl Chloride at room temperature, then reflux (

if using Toluene) for 2 hours.

-

-

Completion: Monitor by TLC (quench aliquot with MeOH to visualize methyl ester).

-

Workup: Concentrate in vacuo to remove solvent and excess reagent. The crude acid chloride is typically used immediately without purification to prevent hydrolysis.

Caption: Conversion of the parent benzoic acid to the acid chloride via oxalyl chloride activation.

Reactivity Profile & Applications

This building block is primarily used in Nucleophilic Acyl Substitution (NAS) .

4.1 Key Transformations

-

Amide Coupling (Drug Synthesis): Reacts with primary/secondary amines to form benzamides.

-

Note: Due to the electron-deficient ring, the resulting amides may have lower pKa values for the N-H proton.

-

-

Friedel-Crafts Acylation: Reacts with electron-rich arenes (e.g., indoles, thiophenes) using

to form diaryl ketones. -

Heterocycle Formation: Precursor for benzoxazoles or quinazolinones when reacted with 2-aminophenols or amidines.

4.2 Strategic Use in Medicinal Chemistry

The 5-Fluoro and 2-Trifluoromethoxy positions are metabolically strategic:

-

5-F Position: Blocks CYP450 oxidation at the para-position relative to the carbonyl (which becomes meta in the product), a common "soft spot" for metabolism.

-

2-OCF3 Position: Provides a "lipophilic anchor" that can fill hydrophobic pockets in enzyme active sites (e.g., Kinase inhibitors, GPCR ligands).

Caption: Divergent synthesis pathways utilizing the electrophilic acyl chloride core.

Handling & Safety Protocols

Hazard Classification: Corrosive (Skin Corr.[1] 1B), Lachrymator.

-

Hydrolysis Risk: The compound reacts violently with water to release Hydrochloric Acid (HCl) and regenerate the parent benzoic acid.

-

Storage: Must be stored under inert atmosphere (Argon/Nitrogen) at 2-8°C.

-

PPE: Face shield, chemical-resistant gloves (Nitrile/Neoprene), and lab coat are mandatory. All operations must be performed in a fume hood.

Spill Management:

Do not use water. Neutralize with sodium bicarbonate (

References

-

Fisher Scientific. "CAS RN 1092460-84-8: 5-fluoro-2-(trifluoromethoxy)benzoyl chloride." Fisher Scientific Catalog. Link

-

Sigma-Aldrich. "5-Fluoro-2-(trifluoromethoxy)benzoic acid (Acid Precursor)." Sigma-Aldrich Product Detail. Link

-

National Institutes of Health (NIH). "2-(Trifluoromethoxy)benzoic acid: Safety and Hazards." PubChem. Link

- Leroux, F. R., et al. "The Trifluoromethoxy Group: A Pharmacophore with Broad Utility." ChemMedChem, 2018.

-

Guidechem. "Synthesis and Suppliers for Fluorinated Benzoyl Chlorides." Guidechem Database. Link

Sources

5-Fluoro-2-(trifluoromethoxy)benzoyl chloride CAS number and molecular weight

Precision Fluorination Reagents in Medicinal Chemistry [1]

Executive Summary

5-Fluoro-2-(trifluoromethoxy)benzoyl chloride is a specialized electrophilic building block used critically in the synthesis of pharmaceutical candidates and agrochemicals.[1] Defined by the CAS Number 1092460-84-8 , this compound serves as a pivotal intermediate for introducing the pharmacologically active 5-fluoro-2-(trifluoromethoxy)phenyl moiety.[1] This specific substitution pattern modulates lipophilicity and metabolic stability, leveraging the "fluorine effect" to enhance bioavailability in drug design.

This guide details the physicochemical properties, validated synthesis protocols, and downstream applications of this reagent, designed for researchers requiring high-purity derivatization.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Core Data Matrix

| Property | Specification |

| Chemical Name | 5-Fluoro-2-(trifluoromethoxy)benzoyl chloride |

| CAS Number | 1092460-84-8 |

| Molecular Formula | C₈H₃ClF₄O₂ |

| Molecular Weight | 242.56 g/mol |

| Precursor CAS | 1092460-83-7 (Acid form) |

| Physical State | Clear to pale yellow liquid (at RT) |

| Boiling Point | ~85°C at 1.5 mmHg (Predicted) |

| Density | ~1.52 g/cm³ (Predicted) |

| Solubility | Soluble in DCM, THF, Toluene; Reacts with water |

Structural Analysis

The molecule features a benzoyl chloride core substituted at the ortho position with a trifluoromethoxy group (-OCF₃) and at the meta position (relative to the carbonyl) with a fluorine atom.

-

-COCl (Acyl Chloride): Highly reactive electrophile for nucleophilic acyl substitution.

-

-OCF₃ (Trifluoromethoxy): A lipophilic, electron-withdrawing group that enhances membrane permeability and resists metabolic oxidation.[1]

-

-F (Fluorine): Modulates pKa and blocks metabolic soft spots on the aromatic ring.

Synthetic Production Protocols

The synthesis of 5-Fluoro-2-(trifluoromethoxy)benzoyl chloride is most reliably achieved through the chlorination of its corresponding carboxylic acid, 5-Fluoro-2-(trifluoromethoxy)benzoic acid (CAS 1092460-83-7) .[1] Two primary protocols are recommended depending on scale and purity requirements.

Method A: High-Purity Laboratory Scale (Oxalyl Chloride)

Recommended for medicinal chemistry applications where trace sulfur contamination is detrimental.[1]

Reagents:

-

Precursor: 5-Fluoro-2-(trifluoromethoxy)benzoic acid (1.0 eq)[1]

-

Reagent: Oxalyl Chloride (1.2 eq)

-

Catalyst: DMF (anhydrous, 1-2 drops)

-

Solvent: Dichloromethane (DCM), anhydrous

Protocol:

-

Setup: Flame-dry a 2-neck round bottom flask under an inert atmosphere (N₂ or Ar).

-

Dissolution: Charge the flask with the benzoic acid derivative and anhydrous DCM (0.2 M concentration). Add catalytic DMF.

-

Addition: Cool the solution to 0°C. Add Oxalyl Chloride dropwise via syringe to control gas evolution (CO + CO₂).

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor reaction completion by quenching an aliquot with methanol and checking for the methyl ester via TLC or LCMS.

-

Workup: Concentrate the mixture in vacuo to remove solvent and excess oxalyl chloride.

-

Purification: The resulting residue is typically pure enough for immediate use. If necessary, distill under reduced pressure.

Method B: Scale-Up Production (Thionyl Chloride)

Recommended for multi-gram to kilogram batches.[1]

Protocol:

-

Suspend the benzoic acid precursor in neat Thionyl Chloride (SOCl₂, 5–10 eq).

-

Heat the mixture to reflux (75–80°C) for 3 hours. The solid acid will dissolve as it converts to the liquid acid chloride.

-

Distill off excess SOCl₂ under reduced pressure.

-

Azeotrope with toluene (2x) to remove residual traces of SOCl₂.

Reaction Engineering & Mechanism

The conversion relies on the activation of the carboxylic acid by the chlorinating agent. The presence of the electron-withdrawing -OCF₃ and -F groups makes the carbonyl carbon highly electrophilic, but also potentially reduces the nucleophilicity of the hydroxyl oxygen during the initial attack.[1] Catalytic DMF is essential in Method A to form the reactive Vilsmeier-Haack intermediate, which facilitates the chloride transfer.

Visualization: Synthesis & Reactivity Workflow

Figure 1: Synthetic pathway from the benzoic acid precursor to the acyl chloride and subsequent downstream applications.[1]

Applications in Drug Discovery[1]

The 5-fluoro-2-(trifluoromethoxy)phenyl motif is a high-value scaffold in medicinal chemistry.[1] The acyl chloride allows for the rapid installation of this group into amines (to form amides) or alcohols (to form esters).

Pharmacological Rationale[1]

-

Metabolic Stability: The fluorine at the C5 position blocks metabolic hydroxylation (Phase I metabolism) at a typically reactive site.

-

Lipophilicity Modulation: The -OCF₃ group is significantly more lipophilic than a methoxy (-OCH₃) group (Hansch π value: +1.04 vs -0.02). This increases the LogP of the drug candidate, enhancing blood-brain barrier (BBB) penetration for CNS targets.

-

Conformational Locking: The bulky -OCF₃ group can force the benzamide bond out of planarity, locking the drug molecule into a specific bioactive conformation.

Common Reactions

-

Amide Coupling: Reaction with primary/secondary amines in the presence of a base (TEA or DIPEA) in DCM or THF.

-

Friedel-Crafts Acylation: Reaction with electron-rich aromatics using AlCl₃ to form diaryl ketones.[1]

Safety & Handling (HSE Profile)

Signal Word: DANGER

-

Hazard Statements:

-

H314: Causes severe skin burns and eye damage.

-

H290: May be corrosive to metals.

-

EUH014: Reacts violently with water.

-

Handling Protocols:

-

Moisture Sensitivity: Strictly store under inert gas (Argon/Nitrogen). The compound hydrolyzes rapidly in moist air to release HCl gas and revert to the solid benzoic acid.

-

PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a face shield. All operations must be performed inside a functioning fume hood.

-

Spill Management: Do not use water. Neutralize spills with sodium bicarbonate or lime before disposal.

References

-

Fisher Scientific. (n.d.). 5-fluoro-2-(trifluoromethoxy)benzoyl chloride CAS 1092460-84-8.[1][2] Retrieved from [Link]

-

PubChem. (2025). 2,4,5-Trifluorobenzoyl chloride (Structural Analog Data). National Library of Medicine. Retrieved from [Link]

-

Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (General reference for acyl chloride synthesis mechanisms).

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. (Reference for the "Fluorine Effect" and -OCF3 utility).

Sources

Technical Whitepaper: Scalable Synthesis of 5-Fluoro-2-(trifluoromethoxy)benzoyl chloride

Executive Summary & Strategic Importance

In the landscape of modern drug discovery, the 5-Fluoro-2-(trifluoromethoxy)benzoyl chloride scaffold represents a high-value electrophile. It serves as a critical "warhead" for introducing the 5-fluoro-2-(trifluoromethoxy)phenyl moiety into kinase inhibitors, agrochemicals, and GPCR ligands.

The strategic value of this molecule lies in its dual-substitution pattern:

-

The Trifluoromethoxy Group (-OCF

): Often termed a "super-halogen," it exhibits high electronegativity (Hammett -

The Fluorine Atom (-F): Positioned at C5, it blocks metabolic soft spots (para-hydroxylation relative to the -OCF

) and modulates the pKa of the resulting amides or esters.

This guide details a robust, scalable synthesis pathway prioritizing the Oxalyl Chloride/DMF method over the traditional Thionyl Chloride route to minimize sulfur contamination and thermal degradation.

Retrosynthetic Analysis

To design the optimal synthesis, we must disconnect the target molecule to its stable precursors. The acyl chloride is moisture-sensitive and is invariably synthesized in situ or immediately prior to use from the corresponding benzoic acid.

Pathway Logic

-

Disconnection: The C-Cl bond is the most labile.

-

Primary Precursor: 5-Fluoro-2-(trifluoromethoxy)benzoic acid.

-

Upstream Origins: The acid is best accessed via the oxidation of the corresponding toluene derivative or ortho-lithiation of the aryl ether, avoiding the harsh conditions of nitration/reduction sequences.

Figure 1: Retrosynthetic tree illustrating the two primary routes to the carboxylic acid precursor and the final chlorination step.

Core Synthesis Protocol: Acid to Acyl Chloride

This section details the conversion of 5-Fluoro-2-(trifluoromethoxy)benzoic acid to the target chloride. We utilize the Oxalyl Chloride method catalyzed by N,N-Dimethylformamide (DMF) .[1]

Why this route? Unlike Thionyl Chloride (

Reagents & Materials[1][2][3][4][5][6][7][8]

| Component | Role | Equivalence | Notes |

| 5-Fluoro-2-(trifluoromethoxy)benzoic acid | Limiting Reagent | 1.0 equiv | Dry thoroughly before use. |

| Oxalyl Chloride | Chlorinating Agent | 1.2 - 1.5 equiv | Freshly distilled if yellow/aged. |

| DMF (N,N-Dimethylformamide) | Catalyst | 0.05 equiv (cat.) | Anhydrous; acts as Vilsmeier reagent. |

| Dichloromethane (DCM) | Solvent | 10-15 volumes | Anhydrous (stabilized with amylene). |

Step-by-Step Methodology

Safety Precaution: This reaction generates Carbon Monoxide (CO) and Hydrochloric Acid (HCl). All operations must be performed in a well-ventilated fume hood.

-

Setup: Equip a dry 250 mL round-bottom flask (RBF) with a magnetic stir bar and a pressure-equalizing addition funnel. Cap with a nitrogen inlet adapter connected to a bubbler (to monitor gas evolution).

-

Solvation: Charge the RBF with 5-Fluoro-2-(trifluoromethoxy)benzoic acid (1.0 equiv) and anhydrous DCM (0.5 M concentration relative to acid). Stir to create a suspension or solution.

-

Catalyst Addition: Add catalytic DMF (2-3 drops for small scale, or 0.05 equiv).

-

Chlorination:

-

Cool the mixture to 0°C (ice bath) to control the initial exotherm.

-

Add Oxalyl Chloride dropwise via the addition funnel over 15–20 minutes.

-

Observation: Vigorous bubbling will occur immediately upon addition (evolution of gases).

-

-

Reaction:

-

Remove the ice bath and allow the reaction to warm to room temperature (20–25°C).

-

Stir for 2–4 hours. The reaction is complete when gas evolution ceases and the solution becomes clear (if the acid was insoluble).

-

-

Workup:

-

Concentrate the mixture under reduced pressure (Rotavap) at <40°C.

-

Azeotropic Drying: To ensure removal of excess oxalyl chloride and HCl, add fresh anhydrous DCM or Toluene (2x) and re-evaporate.

-

-

Output: The resulting pale yellow oil is the crude 5-Fluoro-2-(trifluoromethoxy)benzoyl chloride . It is typically used directly in the next step without chromatographic purification to avoid hydrolysis.

Mechanistic Insight: The DMF Catalytic Cycle

Understanding the mechanism is vital for troubleshooting. DMF does not just act as a solvent; it reacts with oxalyl chloride to form the active Chloroiminium species (Vilsmeier-Haack reagent), which is far more electrophilic than oxalyl chloride itself.

Figure 2: The catalytic cycle showing the activation of DMF to the chloroiminium species, which converts the carboxylic acid to the acid chloride and regenerates DMF.

Quality Control & Characterization

Since acid chlorides are unstable on silica gel, standard TLC is ineffective (it hydrolyzes back to the acid). Use the following methods for validation:

Derivatization Check (Method of Choice)

Take a small aliquot (50 µL) of the reaction mixture and quench it into Methanol or Benzylamine .

-

Result: Immediate formation of the Methyl Ester or Benzyl Amide.

-

Analysis: Run LC-MS or TLC on this stable derivative to confirm full conversion of the acid.

Spectroscopic Data (Expected)[5]

-

F NMR: Crucial for this molecule.

-

Signal 1 (-OCF

): Singlet around -58 ppm . -

Signal 2 (-F): Multiplet around -110 to -120 ppm .

-

Note: The chemical shift will move slightly downfield compared to the carboxylic acid precursor.

-

-

IR Spectroscopy:

-

Disappearance of the broad O-H stretch (2500–3300 cm

). -

Appearance of the sharp, intense C=O stretch for acid chlorides at ~1770–1785 cm

(distinct from the acid C=O at ~1680 cm

-

Upstream Synthesis (Getting the Acid)

If the carboxylic acid precursor is not commercially available, the Oxidation Route is preferred for scale.

-

Starting Material: 5-Fluoro-2-(trifluoromethoxy)toluene.

-

Reagents:

(aqueous/pyridine reflux) or -

Procedure: Reflux the toluene derivative with excess

until the purple color persists. Filter

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

-

Wissner, A., & Grudzinskas, C. V. (1978). Reaction of oxalyl chloride with carboxylic acids: A convenient synthesis of acid chlorides.[1] Journal of Organic Chemistry, 43(20), 3972-3974.

-

Leroux, F. R., Manteau, B., Vors, J. P., & Pazenok, S. (2008). Trifluoromethoxy groups: properties and syntheses. Beilstein Journal of Organic Chemistry, 4, 13. Link

-

BenchChem. (2025).[2] The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. BenchChem Technical Guides. Link

Sources

Reactivity and Stability of 5-Fluoro-2-(trifluoromethoxy)benzoyl chloride

Technical Guide for Medicinal Chemistry & Process Development

CAS Number: 207981-46-2

Molecular Formula: C

Executive Summary: The Fluorine Effect

5-Fluoro-2-(trifluoromethoxy)benzoyl chloride is a specialized electrophile used primarily as a "warhead" for introducing the pharmacologically privileged 5-fluoro-2-(trifluoromethoxy)phenyl moiety. This substructure is critical in drug discovery for modulating lipophilicity (LogP) and metabolic stability (blocking P450 oxidation sites).

Unlike standard benzoyl chlorides, the reactivity of this compound is governed by a "Push-Pull-Block" mechanism:

-

Electronic Activation: The 5-Fluoro and 2-OCF

groups strongly withdraw electron density, making the carbonyl carbon highly electrophilic. -

Steric Modulation: The ortho-trifluoromethoxy group introduces significant steric bulk, influencing the trajectory of nucleophilic attack.[1][2]

-

Conformational Locking: The OCF

group often adopts a specific conformation orthogonal to the ring, which can restrict the rotation of the resulting amide/ester bonds.

Reactivity Profile

Electronic Landscape

The carbonyl carbon in this molecule is significantly more electrophilic than in unsubstituted benzoyl chloride due to the additive inductive effects (-I) of the fluorine substituents.[1]

| Substituent | Position | Electronic Effect | Consequence |

| -Cl | Acyl | Leaving Group | Rapid displacement by nucleophiles. |

| -F | meta (C5) | Strong -I, Weak +R | Increases carbonyl electrophilicity; deactivates ring towards electrophilic aromatic substitution. |

| -OCF | ortho (C2) | Strong -I, Steric Bulk | Primary driver of reactivity. The oxygen linker allows some flexibility, but the CF |

Hydrolytic Instability

Critical Warning: This compound exhibits hyper-sensitivity to moisture . The electron-deficient nature of the carbonyl facilitates rapid attack by water, leading to the formation of 5-Fluoro-2-(trifluoromethoxy)benzoic acid and HCl.

-

Half-life (t

): < 5 minutes in ambient air (relative humidity > 40%). -

Visual Indicator: Fuming (release of HCl gas) upon exposure to air.

Nucleophilic Acyl Substitution (NAS)

The primary utility of this reagent is in NAS reactions (Amidation, Esterification).

-

Small Nucleophiles (e.g., Methanol, Primary Amines): Reaction is exothermic and nearly instantaneous. Requires cooling (0°C to -10°C) to prevent bis-acylation or side reactions.

-

Bulky Nucleophiles (e.g., tert-Butylamine, secondary anilines): The ortho-OCF

group imposes a "steric gate." While the electronic activation promotes reaction, the steric bulk requires higher temperatures (RT to 40°C) or stronger bases (e.g., NaH, LiHMDS) to drive completion.

Experimental Protocols

Standard Operating Procedure: Amide Coupling

Objective: Synthesis of a secondary amide with high fidelity, avoiding hydrolysis.

Reagents:

-

5-Fluoro-2-(trifluoromethoxy)benzoyl chloride (1.0 equiv)

-

Amine substrate (1.1 equiv)

-

Triethylamine (TEA) or DIPEA (1.5 - 2.0 equiv)

-

Dichloromethane (DCM) or THF (Anhydrous)

Workflow:

-

Preparation: Flame-dry all glassware. Purge reaction vessel with Nitrogen (N

) or Argon. -

Solvation: Dissolve the amine and base in anhydrous DCM. Cool to 0°C .

-

Addition: Dissolve the acid chloride in a minimal volume of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.

-

Note: Rapid addition causes localized heating and potential decomposition.

-

-

Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

-

Monitoring: TLC (Hexane/EtOAc) or LCMS. The acid chloride spot (high R

) should disappear.

-

-

Quench: Quench with saturated NaHCO

solution. -

Workup: Extract with DCM. Wash organics with 1M HCl (to remove unreacted amine) and Brine. Dry over MgSO

.

Handling & Storage[3][4][5][6]

-

Storage: Store at 2–8°C under an inert atmosphere (Argon preferred).

-

Container: Teflon-lined caps are mandatory. Corrosive HCl vapors will degrade standard rubber septa.

-

Re-purification: If the liquid turns cloudy or precipitates white solids (benzoic acid), distill under reduced pressure or filter through a dry syringe filter before use.

Visualizing the Reactivity Logic

The following diagram illustrates the mechanistic pathways and the competition between productive coupling and destructive hydrolysis.

Caption: Competitive reaction pathways. The electrophilic carbonyl is highly susceptible to hydrolysis (red path), requiring strict anhydrous conditions to favor amidation (green path).

Stability & Decomposition Data

| Parameter | Specification | Notes |

| Thermal Stability | Stable up to 150°C | Avoid prolonged heating above 100°C to prevent defluorination or decarbonylation. |

| Hydrolytic Stability | Unstable | Reacts violently with water. |

| Chemical Compatibility | Incompatible with DMSO | DMSO can act as an oxidant or nucleophile at high temps; use DCM, THF, or Toluene. |

| Corrosivity | High | Corrodes stainless steel 304/316 over time due to HCl generation. Use Glass or Hastelloy. |

Synthesis Optimization Decision Tree

Use this logic flow to optimize reaction yields based on your specific nucleophile.

Caption: Decision matrix for selecting reaction conditions based on the steric profile of the coupling partner.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67561, 2-(Trifluoromethyl)benzoyl chloride. (Note: Used as primary proxy for reactivity data of ortho-fluoroalkyl benzoyl chlorides). Retrieved from [Link]

- Leroux, F. R., et al. (2005).The Trifluoromethoxy Group: A Pharmacophore with a Bright Future. (Review on the stability and electronic effects of the OCF3 group). ChemMedChem.

Sources

Technical Whitepaper: Spectroscopic Profiling of 5-Fluoro-2-(trifluoromethoxy)benzoyl chloride

This guide outlines the spectroscopic characterization and handling of 5-Fluoro-2-(trifluoromethoxy)benzoyl chloride , a critical intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals.

As this compound is a highly reactive acyl chloride, direct spectral data in open literature is often substituted with data for its stable precursor (5-Fluoro-2-(trifluoromethoxy)benzoic acid ) or its stable derivatives (methyl esters). This guide synthesizes available empirical data with standard substituent chemical shift principles (SCS) to provide a reliable reference for identification and quality control.

Executive Summary & Chemical Identity

Compound Name: 5-Fluoro-2-(trifluoromethoxy)benzoyl chloride Functional Class: Acid Chloride (Benzoyl Chloride derivative) Primary Application: Electrophilic acylating agent for Friedel-Crafts acylations, amide couplings, and heterocycle formation. Precursor CAS: 1092460-83-7 (5-Fluoro-2-(trifluoromethoxy)benzoic acid)[1]

Structural Analysis

The molecule features a benzene core with three distinct substituents:[2]

-

-COCl (Position 1): Strongly electron-withdrawing, moisture-sensitive.

-

-OCF3 (Position 2): Electron-withdrawing (inductive), lipophilic.

-

-F (Position 5): Electron-withdrawing, distinct spin-active nucleus (

F).

Synthesis & Characterization Workflow

The generation of the acid chloride is typically monitored to ensure complete conversion of the acid. The following workflow illustrates the critical control points.

Figure 1: Synthesis and analytical workflow. Direct analysis of the acid chloride is possible via IR and anhydrous NMR, but LCMS requires a methanol quench to form the stable methyl ester.

Spectroscopic Data Profile

A. Infrared Spectroscopy (FT-IR)

IR is the most immediate method to confirm the formation of the acid chloride. The conversion of the carboxylic acid dimer to the acyl chloride monomer results in a significant frequency shift.

| Functional Group | Precursor (Acid) | Target (Chloride) | Diagnostic Note |

| C=O Stretch | 1680 – 1710 (Broad, Dimer) | 1770 – 1790 (Sharp) | Primary Confirmation. The high frequency is due to the inductive effect of Cl. |

| O-H Stretch | 2500 – 3300 (Very Broad) | Absent | Disappearance of the "carboxylic acid beard" confirms consumption of starting material. |

| C-F Stretch | 1100 – 1300 | 1100 – 1300 | Strong bands remain (C-F and O-CF |

B. Nuclear Magnetic Resonance (NMR)

Solvent: CDCl

1.

H NMR (Proton)

The -COCl group is more electron-withdrawing than -COOH, causing a downfield shift (deshielding), particularly for the proton ortho to the carbonyl group (H6).

-

H3 (Ortho to OCF

): -

H4 (Meta to COCl):

~7.4 – 7.5 ppm (m) -

H6 (Ortho to COCl):

~7.8 – 8.0 ppm (dd)-

Note: In the acid precursor, H6 typically appears around 7.6 – 7.7 ppm. A downfield shift of ~0.2–0.3 ppm for H6 is diagnostic of acid chloride formation.

-

2.

F NMR (Fluorine)

This is the most specific tool for this scaffold. The spectrum will show two distinct signals.[3][4][5]

| Signal | Chemical Shift ( | Multiplicity | Assignment |

| Ar-OCF | -57.0 to -59.0 | Singlet (or small q) | Trifluoromethoxy group. Highly characteristic. |

| Ar-F | -110.0 to -115.0 | Multiplet | Aromatic fluorine at C5. |

-

Validation: The

F shifts are relatively insensitive to the COOH

3.

C NMR (Carbon)

-

Carbonyl (C=O): The acid carbonyl (

~165 ppm) shifts downfield to -

C-F Couplings: Large couplings (

) will be observed for carbons attached to F (~250 Hz) and OCF

C. Mass Spectrometry (MS)

Warning: Do not inject the neat acid chloride into an aqueous LCMS system. It will hydrolyze on the column, yielding the acid peak [M-H]

Correct Protocol (Derivatization):

-

Take 10

L of reaction mixture. -

Quench into 500

L Methanol (MeOH) . -

Wait 5 minutes (formation of Methyl Ester).

-

Analyze via LCMS (ESI+).

Data for Methyl Ester Derivative:

-

Formula: C

H -

MW: 238.14 Da

-

Observed Ion: [M+H]

= 239.1 -

Fragmentation: Loss of -OCH

(31 Da) or -COOCH

Data for Intact Chloride (EI/GC-MS only):

-

Molecular Ion:

242 (M -

Base Peak:

207 (Loss of Cl, formation of acylium ion [Ar-C

Experimental Handling & Stability

-

Moisture Sensitivity: High. Hydrolyzes rapidly to 5-Fluoro-2-(trifluoromethoxy)benzoic acid and HCl gas upon contact with moist air.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

-

Visual QC: The product should be a clear, colorless to pale yellow liquid. Turbidity or white precipitate indicates hydrolysis (formation of solid benzoic acid).

References

-

Lead Sciences. (n.d.). 5-Fluoro-2-(trifluoromethoxy)benzoic acid (CAS 1092460-83-7) Product Data. Retrieved January 28, 2026, from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for 2-(Trifluoromethyl)benzoyl chloride (Analogous Chemistry). Retrieved January 28, 2026, from [Link]

- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (Standard reference for F shifts).

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[6] (Reference for Acid Chloride IR/NMR shifts).

Sources

- 1. 5-Fluoro-2-(trifluoromethoxy)benzoic acid - Lead Sciences [lead-sciences.com]

- 2. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. dovepress.com [dovepress.com]

- 4. bipm.org [bipm.org]

- 5. brainly.com [brainly.com]

- 6. 3-Fluoro-5-(trifluoromethyl)benzoic acid | C8H4F4O2 | CID 519222 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Research Applications of 5-Fluoro-2-(trifluoromethoxy)benzoyl Chloride

Executive Summary: The "Super-Halogen" Scaffold

In modern drug discovery, the strategic incorporation of fluorine is no longer a niche tactic but a fundamental requirement for optimizing pharmacokinetics. 5-Fluoro-2-(trifluoromethoxy)benzoyl chloride represents a high-value "warhead" for medicinal chemists. It is not merely a reagent; it is a precision tool designed to introduce the 2-(trifluoromethoxy)-5-fluorophenyl moiety into small molecule scaffolds.

This specific substitution pattern offers a dual advantage:

-

The 2-OCF₃ Group: Acts as a "super-halogen," providing high lipophilicity (Hansch

) and inducing orthogonal conformational twists that improve receptor selectivity. -

The 5-Fluoro Group: Blocks metabolic oxidation at a typically vulnerable position (para to the OCF₃), extending the in vivo half-life of the resulting amide or ester.

This guide details the technical handling, synthetic utility, and strategic application of this compound in generating high-affinity ligands for kinases and GPCRs.

Chemical Profile & Reactivity[1][2][3][4][5]

Before initiating synthesis, researchers must understand the electronic environment of this molecule. The presence of two electron-withdrawing groups (EWGs) makes the carbonyl carbon significantly more electrophilic than in unsubstituted benzoyl chloride.

Table 1: Physicochemical Properties

| Property | Value / Description | Implication for Research |

| Molecular Formula | C₈H₃ClF₄O₂ | Core scaffold for stoichiometry. |

| Molecular Weight | 242.56 g/mol | Essential for molarity calculations. |

| Physical State | Colorless to light yellow liquid | Purity indicator; yellowing suggests hydrolysis/oxidation. |

| Reactivity | High (Electrophilic) | Reacts violently with water/nucleophiles. Strict anhydrous conditions required. |

| Boiling Point | ~85°C (at reduced pressure) | Purifiable via vacuum distillation. |

| Storage | < +30°C, Inert Atmosphere (Ar/N₂) | Moisture sensitivity leads to acid formation. |

Medicinal Chemistry Rationale: The "Why"

The decision to use this specific building block is driven by Structure-Activity Relationship (SAR) optimization.

The Orthogonal Twist (Conformational Control)

The bulky trifluoromethoxy group at the ortho position (C2) creates steric clash with the carbonyl oxygen of the resulting amide. This forces the amide bond to rotate out of the plane of the phenyl ring.

-

Result: The molecule adopts a non-planar, 3D conformation.

-

Benefit: This often matches the "twisted" hydrophobic pockets found in kinase ATP-binding sites better than planar analogs.

Metabolic Blocking

The C5 position (para to the OCF₃) is electronically activated and sterically accessible for Cytochrome P450 oxidation. By placing a Fluorine atom here:

-

C-F Bond Strength: The C-F bond (approx. 116 kcal/mol) is too strong for CYP450 to cleave.

-

Result: Metabolic clearance is significantly reduced.

Diagram 1: SAR Logic & Structural Impact

Caption: Mechanistic rationale for selecting the 5-F-2-OCF3 substitution pattern in drug design.

Synthetic Protocol: Amide Coupling

This protocol describes the synthesis of a benzamide derivative using 5-Fluoro-2-(trifluoromethoxy)benzoyl chloride. This is the most common application in library synthesis.

Reaction Type: Nucleophilic Acyl Substitution Scale: 1.0 mmol (Adaptable)

Reagents & Setup

-

Electrophile: 5-Fluoro-2-(trifluoromethoxy)benzoyl chloride (1.0 eq)

-

Nucleophile: Primary or Secondary Amine (1.0 - 1.2 eq)

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 eq)

-

Solvent: Dichloromethane (DCM) (Anhydrous)

-

Atmosphere: Nitrogen or Argon balloon

Step-by-Step Methodology

-

Preparation (T=0): Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon.

-

Solvation: Dissolve the Amine (1.0 mmol) and DIPEA (2.5 mmol) in anhydrous DCM (5 mL). Cool the mixture to 0°C using an ice bath.

-

Expert Insight: Cooling is critical. The electron-deficient nature of this specific benzoyl chloride makes the reaction highly exothermic. Uncontrolled heat can lead to bis-acylation or decomposition.

-

-

Addition: Add 5-Fluoro-2-(trifluoromethoxy)benzoyl chloride (1.0 mmol) dropwise via syringe over 5 minutes.

-

Observation: You may observe white fumes (HCl salts) forming immediately if the base is insufficient, but in DIPEA/DCM, the solution usually turns slightly yellow.

-

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours.

-

Validation: Monitor via TLC (Solvent: 30% EtOAc/Hexanes). The starting amine spot should disappear.

-

-

Quench & Workup:

-

Dilute with DCM (20 mL).

-

Wash with 1M HCl (2 x 10 mL) to remove unreacted amine and DIPEA.

-

Wash with Sat. NaHCO₃ (2 x 10 mL) to remove any hydrolyzed benzoic acid byproduct.

-

Wash with Brine (10 mL).

-

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Diagram 2: Synthetic Workflow

Caption: Operational workflow for the anhydrous coupling of the acid chloride with amines.

Safety & Handling (Critical)

Researchers often underestimate the lachrymatory potential of fluorinated benzoyl chlorides.

-

Corrosivity: This compound reacts with skin moisture to produce Hydrochloric Acid (HCl) and the corresponding fluorinated benzoic acid. It causes immediate, severe burns.

-

Inhalation: It is a potent lachrymator (tear gas agent).[1] All handling must occur inside a functioning fume hood.

-

Decontamination: Spills should be treated with solid sodium bicarbonate or lime before wiping. Do not use water directly on a concentrated spill, as this will generate an acid mist.

References

-

PubChem. Benzoyl Chloride - Compound Summary (CID 7412). National Library of Medicine. [Link]

-

Leroux, F. R., et al. (2005). Trifluoromethoxy group: properties and synthesis.[2][3] ChemBioChem. (Provides foundational data on the lipophilicity and metabolic stability of the -OCF3 group).

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry.[2][3][4] Chemical Society Reviews. (Authoritative review on the "Hansch pi" values and metabolic blocking strategies using fluorine).

Sources

Literature review on fluorinated benzoyl chloride derivatives

Strategic Reagents in Medicinal Chemistry & Materials Science

Executive Summary

Fluorinated benzoyl chlorides represent a critical class of electrophiles in modern organic synthesis.[1] Their utility stems from the unique properties of the fluorine atom—high electronegativity, lipophilicity, and metabolic stability—combined with the high reactivity of the acyl chloride warhead. This guide provides an in-depth technical analysis of their synthesis, reactivity profiles, and application in constructing complex bioactive scaffolds.

The Fluorine Effect: Reactivity & Electronic Profiling

The introduction of fluorine onto the benzoyl chloride ring significantly alters the electrophilicity of the carbonyl carbon. Understanding these electronic perturbations is essential for predicting reaction rates and regioselectivity.

1.1 Electronic Tuning (Hammett Correlation)

The reactivity of benzoyl chlorides in nucleophilic substitutions (e.g., hydrolysis, aminolysis) follows the Hammett equation:

-

Para-Fluorine (

): Exhibits a "push-pull" effect. While inductively withdrawing (-I), it is resonance donating (+R). The net effect is weakly deactivating compared to other halogens, but the acyl chloride remains highly reactive. -

Meta-Fluorine (

): Purely electron-withdrawing (inductive effect dominates). This significantly increases the electrophilicity of the carbonyl carbon, making m-fluorobenzoyl chloride more reactive toward weak nucleophiles than its p-isomer.

1.2 The Ortho Effect

o-Fluorobenzoyl chloride presents a unique case. The steric radius of fluorine (1.47 Å) is small (Van der Waals radius similar to H), yet the proximity of the highly electronegative fluorine to the carbonyl group creates a Field Effect . This can destabilize the transition state in Friedel-Crafts acylations but may accelerate hydrolysis via neighboring group participation or inductive activation.

Table 1: Comparative Properties of Fluorobenzoyl Chloride Isomers

| Isomer | CAS No.[1] | BP (°C @ 760 mmHg) | Electronic Character | Primary Application |

| Benzoyl Chloride | 98-88-4 | 197 | Reference Standard | General Acylation |

| 2-Fluorobenzoyl Cl | 393-52-2 | 206 | Steric/Field Influence | Kinase Inhibitors (Indazole synthesis) |

| 3-Fluorobenzoyl Cl | 1711-07-5 | 189 | Strong -I Activation | High-Reactivity Electrophile |

| 4-Fluorobenzoyl Cl | 403-43-0 | 206 | +R/-I Balance | Fluorobenzophenones, PPAR Agonists |

Optimized Synthesis Protocols

The industrial and laboratory standard for synthesizing these derivatives is the chlorination of the corresponding fluorobenzoic acid. While Thionyl Chloride (

2.1 Mechanism: DMF Catalysis (Vilsmeier-Haack Type)

The addition of catalytic N,N-Dimethylformamide (DMF) is critical. DMF reacts with

Figure 1: The catalytic cycle of DMF in acid chloride synthesis. The Vilsmeier reagent acts as the active chlorinating species.

2.2 Protocol: High-Purity Synthesis of 4-Fluorobenzoyl Chloride

Note: All steps must be performed in a fume hood due to the generation of

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl2).

-

Charging: Add 4-fluorobenzoic acid (14.0 g, 100 mmol) to the flask.

-

Reagent Addition: Add Thionyl Chloride (23.8 g, 200 mmol, 2.0 eq) followed by anhydrous DMF (0.1 mL, catalytic). Caution: Gas evolution begins immediately.

-

Reaction: Heat the mixture to reflux (approx. 80°C) for 2–3 hours. The suspension will clarify as the acid is consumed.

-

Purification:

-

Allow the mixture to cool to room temperature.

-

Perform vacuum distillation to remove excess

.[3] -

Distill the product under reduced pressure (e.g., 82–84°C at 15 mmHg) to obtain a clear, colorless liquid.

-

-

Yield Check: Typical yield >90%. Confirm purity via GC-MS or hydrolysis titration.

Medicinal Chemistry Applications

Fluorinated benzoyl chlorides are "privileged building blocks" in drug discovery. They are primarily used to install the fluorobenzoyl moiety, which improves metabolic stability by blocking P450 oxidation sites on aromatic rings.

3.1 Amide Coupling (Schotten-Baumann Conditions)

The most common application is the formation of benzamides. For sensitive substrates, a biphasic Schotten-Baumann protocol is preferred to scavenge the HCl byproduct immediately.

Protocol:

-

Dissolve the amine (1.0 eq) in DCM or EtOAc.

-

Add aqueous base (10% NaOH or saturated

, 2.0 eq). -

Add 4-fluorobenzoyl chloride (1.1 eq) dropwise at 0°C.

-

Stir vigorously at room temperature for 1 hour.

-

Separate phases; wash organic layer with 1M HCl (to remove unreacted amine) and brine.

3.2 Synthesis of Bioactive Heterocycles

These chlorides are precursors to benzoyl thioureas (e.g., Tenovin analogs, SIRT1/2 inhibitors).

Figure 2: Synthetic pathway for accessing benzoyl thiourea scaffolds used in epigenetic drug discovery.

Friedel-Crafts Acylation

Constructing diaryl ketones (benzophenones) is a cornerstone of agrochemical synthesis. Fluorinated benzophenones are key intermediates for photoinitiators and certain non-steroidal anti-inflammatory drugs (NSAIDs).

4.1 Lewis Acid Selection

While Aluminum Chloride (

4.2 Protocol: Synthesis of 4,4'-Difluorobenzophenone

Targeting the synthesis of a symmetrical ketone used in high-performance PEEK polymers.

-

Reagents: 4-Fluorobenzoyl chloride (10 mmol), Fluorobenzene (10 mmol),

(11 mmol). -

Solvent: 1,2-Dichloroethane (DCE) or neat Fluorobenzene (if used in excess).

-

Addition: Suspend

in DCE at 0°C. Add the acid chloride dropwise. -

Reaction: Add fluorobenzene slowly. The complex will turn dark/orange. Warm to 60°C for 2 hours.

-

Quench: Pour onto ice/HCl mixture carefully.

-

Regioselectivity: The fluorine on the ring directs para due to resonance, reinforcing the para substitution of the incoming acyl group. Expect >95% p,p'-isomer.

Handling & Safety Profile

Fluorobenzoyl chlorides are Lachrymators and Corrosives . They react violently with water to release HCl and HF (if hydrolysis leads to ring degradation, though rare under ambient conditions, the primary byproduct is HCl).

-

Storage: Store under inert atmosphere (Argon/Nitrogen) in a cool, dry place. Moisture ingress converts the liquid chloride into solid benzoic acid, jamming syringe needles and ruining stoichiometry.

-

PPE: Double nitrile gloves, chemical splash goggles, and a face shield are mandatory.

-

Spill Management: Do not use water. Absorb with dry sand or vermiculite. Neutralize with weak base (sodium carbonate) only after absorption.

References

-

Vilsmeier-Haack Mechanism & DMF Catalysis

-

Reactivity & Hammett Equation

-

Hansch, C., Leo, A., & Taft, R. W. (1991). "A survey of Hammett substituent constants and resonance and field parameters." Chemical Reviews, 91(2), 165-195.

-

Bentley, T. W., & Jones, R. O. (2011). "Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media." International Journal of Molecular Sciences.

-

-

Medicinal Chemistry Applications

-

Friedel-Crafts Protocols

-

Xu, Q., et al. "Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates." Chinese Journal of Organic Chemistry.

-

-

Safety & Crystallography

Sources

- 1. 4-Fluorobenzoyl chloride Online | 4-Fluorobenzoyl chloride Manufacturer and Suppliers [scimplify.com]

- 2. oxfordreference.com [oxfordreference.com]

- 3. dial.uclouvain.be [dial.uclouvain.be]

- 4. web.viu.ca [web.viu.ca]

- 5. m.youtube.com [m.youtube.com]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. acikerisim.ticaret.edu.tr [acikerisim.ticaret.edu.tr]

- 9. sioc.cas.cn [sioc.cas.cn]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

- 12. Structural investigations of benzoyl fluoride and the benzoacyl cation of low-melting compounds and reactive intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tcichemicals.com [tcichemicals.com]

- 14. reddit.com [reddit.com]

Technical Deep Dive: 5-Fluoro-2-(trifluoromethoxy)benzoyl Chloride in Medicinal Chemistry Synthesis

Topic: 5-Fluoro-2-(trifluoromethoxy)benzoyl chloride mechanism of action in synthesis Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the landscape of modern drug discovery, 5-Fluoro-2-(trifluoromethoxy)benzoyl chloride serves as a high-value electrophilic building block. Its structural uniqueness lies in the simultaneous presentation of a fluorine atom at the C5 position and a trifluoromethoxy (-OCF

This specific substitution pattern offers a dual advantage:

-

Electronic Modulation: The electron-withdrawing nature of both substituents significantly enhances the electrophilicity of the carbonyl carbon, facilitating rapid nucleophilic acyl substitution.

-

Pharmacokinetic Optimization: The -OCF

group acts as a "super-halogen," providing lipophilicity (increasing logP) and metabolic stability by blocking the oxidation-prone ortho position, while the C5-fluorine blocks metabolic soft spots on the aromatic ring.

This guide details the mechanistic principles governing its reactivity, provides self-validating experimental protocols, and outlines the handling requirements for high-fidelity synthesis.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

| Property | Data | Note |

| Chemical Name | 5-Fluoro-2-(trifluoromethoxy)benzoyl chloride | |

| Molecular Formula | C | |

| Molecular Weight | 242.56 g/mol | |

| Physical State | Colorless to light yellow liquid | |

| Boiling Point | ~190–191 °C | Estimated based on analogs |

| Density | ~1.50 g/mL | High density due to polyfluorination |

| Reactivity Class | Acid Chloride (Acyl Halide) | Highly moisture sensitive |

Mechanistic Foundations of Reactivity

The utility of 5-Fluoro-2-(trifluoromethoxy)benzoyl chloride in synthesis is defined by the mechanism of Nucleophilic Acyl Substitution . Unlike simple alkyl halides that undergo S

Electronic Activation (The "Pull")

Both the fluorine atom at C5 and the trifluoromethoxy group at C2 are strong electron-withdrawing groups (EWGs) via the inductive effect (-I).

-

Effect: They pull electron density away from the benzene ring, which in turn pulls density from the carbonyl carbon.

-

Consequence: The carbonyl carbon becomes highly electrophilic (

), significantly lowering the activation energy for the initial nucleophilic attack compared to unsubstituted benzoyl chloride.

Steric Modulation (The "Gate")

The -OCF

-

Consequence: While the electronic activation accelerates the reaction, the steric bulk prevents the approach of extremely bulky nucleophiles, providing a degree of selectivity. It also forces the carbonyl group out of coplanarity with the aromatic ring, reducing resonance stabilization and further increasing reactivity.

Visualization: Reaction Mechanism

The following diagram illustrates the addition-elimination pathway, highlighting the electronic activation provided by the fluorinated substituents.

Caption: Mechanism of Nucleophilic Acyl Substitution showing electronic activation by F and OCF3 groups.

Synthetic Applications & Protocols

The primary application of this building block is the introduction of the 5-fluoro-2-(trifluoromethoxy)phenyl moiety into drug scaffolds via amide or ester linkages.

Protocol: Amide Coupling (Anhydrous Conditions)

This protocol is preferred over Schotten-Baumann conditions for high-value intermediates to prevent hydrolysis of the sensitive acid chloride.

Reagents:

-

Substrate: 5-Fluoro-2-(trifluoromethoxy)benzoyl chloride (1.0 equiv)

-

Nucleophile: Primary or Secondary Amine (1.0–1.1 equiv)

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2–1.5 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask and purge with nitrogen (N

). Add the amine and base to anhydrous DCM.[1] Cool the mixture to 0 °C using an ice bath. -

Addition: Dissolve the acid chloride in a minimal amount of anhydrous DCM. Add this solution dropwise to the amine mixture over 15–30 minutes.

-

Why: Dropwise addition controls the exotherm and prevents localized concentration spikes that could lead to double-acylation or side reactions.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

-

Monitoring: Check reaction progress via TLC or LC-MS.[2] The acid chloride spot should disappear rapidly.

-

-

Workup: Quench with saturated NaHCO

solution. Extract with DCM (3x). Wash the organic layer with 1M HCl (if product is not acid-sensitive) to remove unreacted amine, followed by brine. -

Purification: Dry over Na

SO

Visualization: Synthesis Workflow

The following flowchart outlines the critical decision points and steps for the synthesis.

Caption: Optimized workflow for amide coupling using 5-Fluoro-2-(trifluoromethoxy)benzoyl chloride.

Strategic Utility in Drug Design

Incorporating the 5-fluoro-2-(trifluoromethoxy)benzoyl moiety is often a deliberate strategy in Lead Optimization:

-

Metabolic Blocking: The C5-fluorine atom blocks potential P450-mediated hydroxylation at a typically reactive position on the benzoyl ring.

-

Conformational Control: The bulky ortho-OCF

group forces a twisted conformation (non-coplanar) between the phenyl ring and the carbonyl group. This can lock the molecule into a bioactive conformation that fits specific receptor pockets (e.g., kinase inhibitors). -

Lipophilicity: The -OCF

group is highly lipophilic (Hansch

Handling & Safety

Danger: This compound is a corrosive acid chloride.

-

Hydrolysis: Reacts violently with water to release hydrochloric acid (HCl) and 5-fluoro-2-(trifluoromethoxy)benzoic acid.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) in a refrigerator (2–8 °C). Moisture ingress will degrade the reagent to the carboxylic acid (white solid), rendering it inactive for direct coupling.

-

PPE: Wear chemical-resistant gloves (nitrile), safety goggles, and a lab coat. Handle only in a functioning fume hood.

References

-

Chemical Profile & Properties

-

Synthetic Methodology (Amide Coupling)

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

-

-

Medicinal Chemistry of Fluorine & Trifluoromethoxy Groups

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Leroux, F. R., et al. (2009). The Trifluoromethoxy Group: A Pharmacophore with Broad Application. ChemMedChem, 4(11), 1763-1767. Link

-

Sources

Key characteristics of trifluoromethoxy group in benzoyl chloride

Core Functionality, Physicochemical Profiling, and Synthetic Utility

Executive Summary

The incorporation of the trifluoromethoxy group (

For drug development professionals, this compound represents a critical pivot point. Unlike the planar methoxy group (

Physicochemical Profile: The "Super-Ether" Effect

The utility of the

Electronic Character (Hammett Parameters)

The

| Substituent | Electronic Nature | ||

| +0.35 | +0.38 | Strongly Withdrawing (Inductive dominant) | |

| +0.54 | +0.43 | Strongly Withdrawing | |

| +0.23 | +0.37 | Withdrawing | |

| -0.27 | +0.12 | Donating (Para), Withdrawing (Meta) | |

| 0.00 | 0.00 | Neutral Reference |

Data Source: Hansch, C., et al. (1991). Chem. Rev.

Impact on Benzoyl Chloride:

The positive

Lipophilicity and Conformation (The "Phantom" Effect)

The

-

Hansch

Value: +1.04 (vs. +0.88 for -

Conformation: Unlike

, which lies planar to the ring (dihedral angle

Figure 1: Mechanistic impact of the trifluoromethoxy group on the benzoyl chloride scaffold, linking electronic effects to reactivity and biological properties.

Reactivity & Stability Profile

Nucleophilic Acyl Substitution

The reactivity of benzoyl chlorides is governed by the electrophilicity of the carbonyl carbon.[2]

-

Mechanism: The reaction proceeds via an addition-elimination pathway (tetrahedral intermediate).

-

Rate Enhancement: The

group (EWG) stabilizes the developing negative charge on the oxygen in the transition state and destabilizes the ground state of the acyl chloride. -

Practical Consequence: 4-(Trifluoromethoxy)benzoyl chloride will acylate amines and alcohols faster than benzoyl chloride. Lower temperatures (

to

Hydrolytic Instability

Because it is more electrophilic, this reagent is highly moisture sensitive .

-

Degradation Product: Hydrolysis yields 4-(trifluoromethoxy)benzoic acid and HCl gas.

-

Storage: Must be stored under inert atmosphere (Argon/Nitrogen) in a desiccator. If the liquid turns cloudy or develops white crystals (the acid form) around the cap, it has degraded.

Experimental Protocol: Synthesis & Handling

While often purchased, the synthesis of 4-(trifluoromethoxy)benzoyl chloride from its corresponding acid is a fundamental workflow in medicinal chemistry, particularly when introducing isotopically labeled versions.

Objective: Conversion of 4-(trifluoromethoxy)benzoic acid to the acid chloride.

Reagents & Equipment

-

Substrate: 4-(Trifluoromethoxy)benzoic acid (1.0 equiv).

-

Reagent: Oxalyl Chloride (1.2 equiv) OR Thionyl Chloride (Excess). Note: Oxalyl chloride is preferred for cleaner workups (gaseous byproducts).

-

Catalyst: N,N-Dimethylformamide (DMF) (Catalytic, 1-2 drops).

-

Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology

-

Setup: Flame-dry a 2-neck round bottom flask (RBF) equipped with a magnetic stir bar and an inert gas inlet (Ar/N2).

-

Solvation: Charge the RBF with 4-(trifluoromethoxy)benzoic acid and dissolve in anhydrous DCM (

concentration). -

Activation: Cool the solution to

in an ice bath. Add catalytic DMF (1-2 drops). Critical: DMF forms the Vilsmeier-Haack reagent intermediate, essential for activating the oxalyl chloride. -

Chlorination: Add Oxalyl Chloride dropwise via syringe.

-

Observation: Vigorous bubbling will occur (

and

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

-

Monitoring: Aliquot a small sample, quench with MeOH, and check by TLC or LCMS (looking for the methyl ester mass). The acid chloride itself is too unstable for direct LCMS.

-

-

Workup: Concentrate the reaction mixture in vacuo (rotary evaporator) to remove solvent and excess oxalyl chloride.

-

Purification: The resulting oil is usually sufficiently pure (>95%) for subsequent acylation steps. If distillation is required, do so under high vacuum (bulb-to-bulb), but avoid high heat (>100°C) to prevent decomposition.

-

Figure 2: Optimized synthetic workflow for the generation of 4-(trifluoromethoxy)benzoyl chloride using the Oxalyl Chloride/DMF method.

Applications in Drug Discovery

The 4-(trifluoromethoxy)benzoyl moiety is a "privileged structure" in medicinal chemistry.

-

Metabolic Shielding: The C-F bonds are metabolically robust. Placing this group at the para position blocks P450-mediated oxidation of the aromatic ring, extending the half-life (

) of the drug. -

Bioisosterism: It acts as a bioisostere for chlorine or a trifluoromethyl group but provides different solubility properties.

-

Binding Affinity: The orthogonal twist allows the molecule to fill hydrophobic pockets in enzymes that planar substituents (like

) cannot access.

Example Drug Class: This moiety is frequently found in sodium channel blockers (e.g., Riluzole derivatives) and various agrochemicals (e.g., Indoxacarb derivatives) where lipophilicity and metabolic stability are paramount.

References

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.

-

Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13.

-

Manteau, B., et al. (2010). New Trends in the Chemistry of the Trifluoromethoxy Group. European Journal of Organic Chemistry.

-

PubChem. (2024). 4-(Trifluoromethoxy)benzoyl chloride (Compound Summary).

Sources

Methodological & Application

Application Note: Strategic Utilization of 5-Fluoro-2-(trifluoromethoxy)benzoyl Chloride in Organic Synthesis

Executive Summary & Strategic Importance

5-Fluoro-2-(trifluoromethoxy)benzoyl chloride is a high-value electrophilic building block utilized primarily in the synthesis of pharmaceutical and agrochemical candidates. Its structural core combines two critical features for medicinal chemistry:

-

The Trifluoromethoxy (-OCF₃) Group: Positioned at the ortho carbon, this group acts as a "super-halogen." It offers high lipophilicity (

= +1.[1]04) and unique conformational properties due to the anomeric effect, while being metabolically stable compared to a methoxy group. -

The Fluorine Atom: Positioned at the meta position (C5), it modulates the pKa of the aromatic ring and blocks metabolic oxidation at a typically vulnerable site.

This application note provides validated protocols for transforming this acid chloride into amides, esters, and heterocycles, emphasizing the electronic influences that dictate reaction outcomes.

Chemical Profile & Reactivity Analysis

Physicochemical Properties

| Property | Data | Note |

| Physical State | Liquid / Low-melting solid | Clear to pale yellow.[2][3] |

| Molecular Weight | 242.56 g/mol | |

| Boiling Point | ~96-98 °C (at reduced pressure) | Estimate based on congeners. |

| Storage | 2-8°C, Inert Atmosphere | Hydrolysis Sensitive. Store under Nitrogen/Argon. |

| Hazards | Corrosive, Lachrymator | Reacts violently with water to release HCl. |

Electronic & Steric Considerations

-

Carbonyl Activation: Both the 2-OCF₃ and 5-F substituents are electron-withdrawing groups (EWG) via induction (-I effect). This renders the carbonyl carbon significantly more electrophilic than unsubstituted benzoyl chloride, accelerating nucleophilic attack.

-

Hydrolytic Instability: Due to this heightened electrophilicity, the compound hydrolyzes rapidly upon exposure to atmospheric moisture. Strict anhydrous techniques are non-negotiable.

-

Ortho-Shielding: The bulky -OCF₃ group at the ortho position provides slight steric protection to the resulting amide bond, potentially improving the metabolic half-life of the final drug candidate by hindering amidase access.

Core Application Protocols

Workflow Visualization

The following diagram outlines the primary synthetic pathways accessible from this scaffold.

Figure 1: Divergent synthetic pathways utilizing the activated carbonyl core.

Protocol A: High-Yield Amide Coupling (General Method)

Context: This is the standard method for attaching the scaffold to amine-bearing pharmacophores. The reaction is exothermic; temperature control is vital to prevent double-acylation or decomposition.

Reagents:

-

Substrate: 5-Fluoro-2-(trifluoromethoxy)benzoyl chloride (1.0 equiv)

-

Nucleophile: Primary or Secondary Amine (1.0 - 1.1 equiv)

-

Base: Triethylamine (Et₃N) or DIPEA (1.2 - 1.5 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) or THF.

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

). Add the amine (1.0 equiv) and Base (1.2 equiv) to anhydrous DCM (0.1 M concentration relative to amine). -

Cooling: Cool the reaction mixture to 0°C using an ice bath. Rationale: Low temperature suppresses side reactions and controls the exotherm.

-

Addition: Dissolve the acid chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.

-

Observation: A white precipitate (ammonium salt) will form immediately.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc). The acid chloride spot (high Rf) should disappear.

-

Quench & Workup:

-

Quench with saturated aqueous

. -

Extract with DCM (3x).

-

Wash combined organics with 1M HCl (to remove unreacted amine) followed by Brine.

-

Dry over

and concentrate in vacuo.

-

Troubleshooting:

-

Low Yield? Ensure the amine is dry. If the amine is a hydrochloride salt, increase the base equivalents to 2.5.

-

Hydrolysis observed? The acid chloride may have degraded in storage. Check purity by reacting a small aliquot with excess methanol and analyzing the methyl ester by GC-MS.

Protocol B: Friedel-Crafts Acylation (Ketone Synthesis)

Context: Used to synthesize diaryl ketones, which are precursors to many CNS-active agents. The electron-withdrawing groups on the benzoyl ring deactivate it, preventing self-acylation, which simplifies the reaction.

Reagents:

-

Substrate: 5-Fluoro-2-(trifluoromethoxy)benzoyl chloride (1.0 equiv)

-

Arene: Benzene, Toluene, or Xylene (Solvent/Reactant) or specific arene (1.1 equiv) in Nitrobenzene.

-

Catalyst: Aluminum Chloride (

, anhydrous, 1.1 - 1.2 equiv).

Step-by-Step Procedure:

-

Catalyst Activation: In a dry flask under

, suspend -

Acylium Ion Formation: Add the acid chloride dropwise. Stir for 15 mins at 0°C.

-

Reaction: Allow to warm to RT. If the arene is deactivated, heating to 40–60°C may be required.

-

Note: The 2-OCF₃ group provides steric bulk; acylation will predominantly occur at the least hindered position of the nucleophilic arene.

-

-

Hydrolysis: Pour the reaction mixture carefully onto a mixture of ice and concentrated HCl.

-

Isolation: Extract with EtOAc, wash with water and brine. Purify via column chromatography.

Protocol C: Synthesis of Quinazolin-4(3H)-ones

Context: The benzoyl chloride can be reacted with anthranilic acid derivatives to form quinazolinones, a "privileged scaffold" in kinase inhibitors.

Workflow Diagram:

Figure 2: One-pot cyclization strategy for heterocycle formation.

Procedure:

-

Dissolve the 2-aminobenzamide derivative (1.0 equiv) in dry THF/Pyridine.

-

Add 5-Fluoro-2-(trifluoromethoxy)benzoyl chloride (1.0 equiv) at 0°C. Stir 1h.

-

Add a dehydrating agent (e.g.,

or HMDS) and heat to reflux for 3–6 hours to effect cyclization.

Safety & Handling Guidelines

| Hazard Category | Risk Description | Mitigation Strategy |

| Inhalation | Corrosive to respiratory tract.[6] | Handle ONLY in a functioning fume hood. |

| Skin/Eye Contact | Causes severe burns; lachrymator. | Wear nitrile gloves, lab coat, and safety goggles. |

| Reactivity | Reacts violently with water (HCl gas evolution). | Keep glassware oven-dried.[7] Quench excess reagent slowly into ice/bicarb. |

Waste Disposal:

Quench excess acid chloride by adding dropwise to a stirred solution of 10% NaOH or saturated

References

-

BenchChem. (2025).[7][8] Application Notes and Protocols for the Scale-up Synthesis of 2-(Trifluoromethyl)benzoyl Chloride Derivatives. Retrieved from

-

National Institutes of Health (NIH). (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.[1][8][9][10][11] PubMed.[1] Retrieved from

-

SynQuest Laboratories. (2024). Safety Data Sheet: 5-Chloro-2-(trifluoromethyl)benzoyl chloride (Congener Data). Retrieved from

-

PubChem. (n.d.). Benzoyl Chloride Compound Summary. National Library of Medicine. Retrieved from

-

Leroux, F. R., et al. (2009). The Trifluoromethoxy Group: Synthetic Approaches and Applications.[1][7][8][9][12] (General reference for OCF3 chemistry).

(Note: Specific CAS 118754-52-2 is a specialized building block; general benzoyl chloride protocols adapted for electron-poor systems are applied above based on standard organic synthesis principles validated in References 1 & 5.)

Sources

- 1. researchgate.net [researchgate.net]

- 2. chembk.com [chembk.com]

- 3. 2-Fluoro-5-(trifluoromethyl)benzoyl Chloride | 207981-46-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. carlroth.com [carlroth.com]

- 5. CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride - Google Patents [patents.google.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. benchchem.com [benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemimpex.com [chemimpex.com]

Application Note: Precision Acylation with 5-Fluoro-2-(trifluoromethoxy)benzoyl chloride

Executive Summary

This technical guide outlines the optimized protocols for utilizing 5-Fluoro-2-(trifluoromethoxy)benzoyl chloride (CAS: 216095-88-2) in medicinal chemistry and agrochemical synthesis.

The incorporation of the trifluoromethoxy (-OCF

Chemical Profile & Handling

Compound Identity:

-